molecular formula C19H24N4O3S B5544707 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine

3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine

Cat. No. B5544707
M. Wt: 388.5 g/mol
InChI Key: AJJMJDFUJYZKBI-UHFFFAOYSA-N
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Description

Synthesis and Structure-Activity Relationships

Research has focused on the synthesis and structure-activity relationships (SAR) of related compounds, demonstrating the importance of specific structural features for their biological activity. For example, the synthesis of potent anti-acetylcholinesterase (anti-AChE) inhibitors has been explored, highlighting the selective affinity for AChE and butyrylcholinesterase and providing insights into hypothetical binding sites (Sugimoto et al., 1995).

Molecular Structure Analysis

Studies have analyzed the molecular structures of similar compounds, revealing the impact of molecular conformations on their biological activities. For instance, different conformers of a benzoxazol molecule were studied using HF and DFT methods, comparing theoretical and experimental data to understand the geometries and vibrational data of the compound (Taşal et al., 2009).

Chemical Reactions and Properties

Research on related compounds has explored their synthesis and reactions, such as the preparation and electrophilic substitution of specific piperidine derivatives. These studies shed light on the chemical reactions and properties of these compounds, including their potential for various applications (Birk & Voss, 1996).

Physical Properties Analysis

The physical properties, including solubility and absorption, of related compounds have been a focus, with studies aiming to enhance these characteristics through molecular design. For example, research on ACAT inhibitors has emphasized the importance of aqueous solubility and oral absorption for the therapeutic efficacy of these compounds (Shibuya et al., 2018).

Scientific Research Applications

Glutamate Receptors and Memory Enhancement

Centrally Active Modulators of Glutamate Receptors : A study reported on an experimental drug that facilitates glutamatergic transmission in the brain after systemic administration. This drug was tested for its effects on the induction of long-term potentiation in the hippocampus of rats, showing marked increases in the degree and duration of long-term potentiation. Similar results were obtained with an analogue of the experimental drug, which also improved retention of memory in various tasks, defining tools for enhancing long-term potentiation in vivo and confirming predictions from the hypothesis that long-term potentiation is a substrate of memory (Staubli et al., 1994).

Synthesis and Antitumor Evaluation

Novel Route for Synthesis and Antitumor Evaluation : Another study focused on the treatment of specific thio-acetonitrile compounds with dimedone and aromatic aldehyde in ethanol, leading to the synthesis of bisdimedone derivatives. These compounds were evaluated for cytotoxicity against various human tumor and normal cell lines, showing higher inhibitory effects compared to the reference drug, doxorubicin. This research provides insights into the synthesis and potential antitumor applications of novel compounds (Al-Omran et al., 2014).

Anti-arrhythmic Activity

Piperidine-based Derivatives for Anti-arrhythmic Activity : Research into the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives revealed significant anti-arrhythmic activity. This study demonstrates the potential of structurally similar compounds for therapeutic applications in treating arrhythmias (Abdel‐Aziz et al., 2009).

Antimicrobial Activity

Synthesis and Evaluation of Antimicrobial Activity : A study on the synthesis of novel oxadiazoles demonstrated significant antibacterial and moderate antifungal activities, comparable to standard treatments. This research indicates the potential for developing antimicrobial agents from compounds with similar structural features (Vankadari et al., 2013).

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13-20-18(22-21-13)27-10-17(24)23-7-3-6-19(2,11-23)9-14-4-5-15-16(8-14)26-12-25-15/h4-5,8H,3,6-7,9-12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJMJDFUJYZKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)N2CCCC(C2)(C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine

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